molecular formula C10H4BrClF3N B6226633 4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline CAS No. 2137601-21-7

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline

Cat. No.: B6226633
CAS No.: 2137601-21-7
M. Wt: 310.50 g/mol
InChI Key: UKUAVPSJVHGNLZ-UHFFFAOYSA-N
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Description

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups attached to an isoquinoline ring. Isoquinolines are a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further brominated and chlorinated to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized isoquinoline derivatives.

Scientific Research Applications

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(trifluoromethyl)quinoline: Similar structure but lacks the chlorine atom.

    1-chloro-4-(trifluoromethyl)isoquinoline: Similar structure but lacks the bromine atom.

    4-bromo-1-chloro-2-(trifluoromethyl)benzene: Similar functional groups but different core structure.

Uniqueness

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, along with the trifluoromethyl group. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2137601-21-7

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.50 g/mol

IUPAC Name

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4BrClF3N/c11-8-4-16-9(12)6-2-1-5(3-7(6)8)10(13,14)15/h1-4H

InChI Key

UKUAVPSJVHGNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)Br

Purity

95

Origin of Product

United States

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